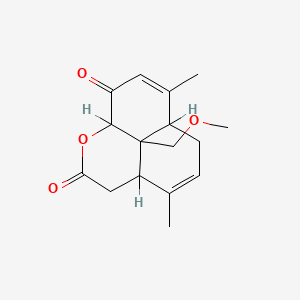
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9-methoxy-9b-(methoymethyl)-4,7-dimethyl-, (3aalpha,6abeta,9abeta,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Purification methods like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized forms.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenation, nitration, or sulfonation.
Major Products Formed
The major products depend on the specific reactions and conditions used
科学研究应用
Chemistry: As intermediates in organic synthesis and as catalysts.
Biology: For their biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development and therapeutic agents.
Industry: Applications in materials science, such as photochromic materials and dyes.
作用机制
The mechanism of action of naphthopyrans involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or DNA, modulating biological processes. The exact mechanism depends on the compound’s structure and the biological system it interacts with.
相似化合物的比较
Similar Compounds
Naphthoquinones: Known for their redox properties and biological activity.
Coumarins: Widely studied for their anticoagulant and antimicrobial effects.
Flavonoids: Recognized for their antioxidant and anti-inflammatory properties.
Uniqueness
Naphthopyrans are unique due to their structural complexity and diverse reactivity
属性
CAS 编号 |
104199-05-5 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
13-(methoxymethyl)-6,10-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C16H20O4/c1-9-4-5-11-10(2)6-13(17)15-16(11,8-19-3)12(9)7-14(18)20-15/h4,6,11-12,15H,5,7-8H2,1-3H3 |
InChI 键 |
ZFFOMBFFCNJDPX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C(=CC(=O)C3C2(C1CC(=O)O3)COC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


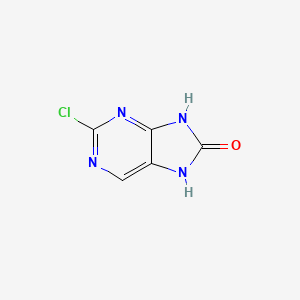
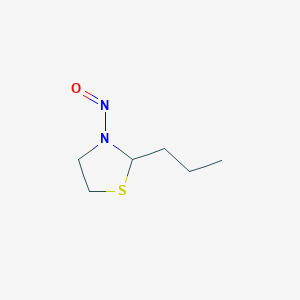
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)
![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
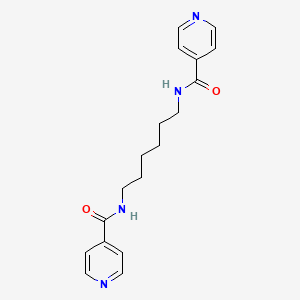
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
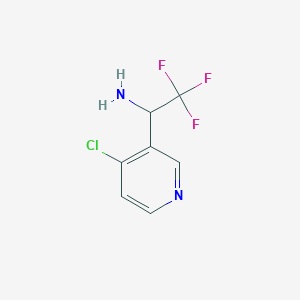
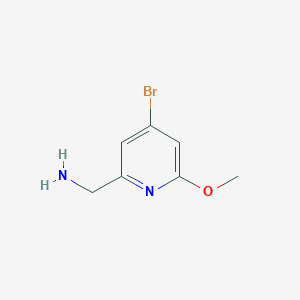
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
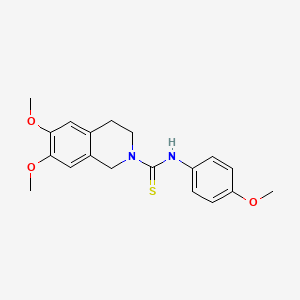

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
